molecular formula C12H18N2O2 B13515826 Methyl 2-amino-5-(diethylamino)benzoate

Methyl 2-amino-5-(diethylamino)benzoate

Cat. No.: B13515826
M. Wt: 222.28 g/mol
InChI Key: BUAKFCVLBWLFPF-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(diethylamino)benzoate: is an organic compound with a complex structure that includes both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-(diethylamino)benzoate typically involves the esterification of 2-amino-5-(diethylamino)benzoic acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-(diethylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: Methyl 2-amino-5-(diethylamino)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and compounds with specific properties.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme activity and binding affinities.

Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and potential therapeutic uses, particularly in the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of products with specific characteristics.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(diethylamino)benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

  • Methyl 2-(dimethylamino)benzoate
  • Methyl 3-(diethylamino)benzoate
  • Methyl 4-amino-3-(diethylamino)benzoate

Comparison: Methyl 2-amino-5-(diethylamino)benzoate is unique due to the presence of both amino and ester functional groups in specific positions on the benzene ring This structural arrangement allows for unique reactivity and interactions compared to similar compounds

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 2-amino-5-(diethylamino)benzoate

InChI

InChI=1S/C12H18N2O2/c1-4-14(5-2)9-6-7-11(13)10(8-9)12(15)16-3/h6-8H,4-5,13H2,1-3H3

InChI Key

BUAKFCVLBWLFPF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N)C(=O)OC

Origin of Product

United States

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